Triethylene glycol monoheptyl ether

Descripción general

Descripción

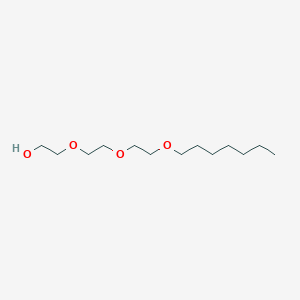

Triethylene glycol monoheptyl ether is a chemical compound with the molecular formula C13H28O4 . It belongs to the class of glycol ethers, which are based on glycols such as ethylene glycol or propylene glycol . These compounds are commonly used as solvents in paints and cleaners . Triethylene glycol monoheptyl ether is also known by other names such as 2- [2- [2- (Heptyloxy)ethoxy]ethoxy]ethanol .

Molecular Structure Analysis

The molecular structure of Triethylene glycol monoheptyl ether consists of a chain of three ethylene glycol units linked to a heptyl (seven carbon) group .

Physical And Chemical Properties Analysis

Triethylene glycol monoheptyl ether has an average mass of 248.359 Da . Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons .

Aplicaciones Científicas De Investigación

Phase Behavior and Micellar Systems

- Critical Fluctuations in Micellar Systems : Triethylene glycol monoheptyl ether, when mixed with water, exhibits critical demixing points, determined by mass fraction and temperature. This mix shows significant behavior in terms of micelle concentration and viscosity, indicating its importance in understanding surfactant-water systems and micellar formations (Haller, Behrends, & Kaatze, 2006).

Polymer and Material Science

- Plasticizing Poly(Lactic Acid) : Triethylene glycol derivatives like Tri-(triethylene glycol-monobutyrate)citrate have been synthesized and applied as plasticizers for poly(lactic acid). The incorporation of these compounds significantly affects the thermal and mechanical properties of the material, making it relevant in material science applications (Ton, 2015).

Environmental Impact and Biodegradation

- Biodegradation Studies : The biodegradation of triethylene glycol derivatives, particularly in relation to environmental impact, has been a subject of study. For instance, the degradation of triethylene glycol monododecyl ether under specific conditions reveals insights into its environmental fate and potential impacts (Zgoła-Grześkowiak et al., 2008).

Energy and Fuel Research

- Application in Lithium Batteries : Triethylene glycol dimethyl ether-based electrolytes have been explored for their application in lithium batteries. Studies on their thermal, rheological, and electrochemical characteristics offer promising avenues for developing more efficient energy storage solutions (Carbone et al., 2017).

Phytoremediation

- Degradation by Plants : Research has shown that plants like Echinodorus cordifolius L. Griseb can degrade triethylene glycol, highlighting its potential application in phytoremediation to address environmental contamination (Teamkao & Thiravetyan, 2015).

Safety and Hazards

Direcciones Futuras

Glycol ethers, including Triethylene glycol monoheptyl ether, have a wide range of applications due to their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . They are used in various industries, including paints, cleaners, and textile dye processes .

Mecanismo De Acción

Target of Action

Triethylene glycol monoheptyl ether is a type of glycol ether, a class of organic solvents known for their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents Glycol ethers are generally known to interact with a variety of substances due to their dual functionality, which includes both an ether and alcohol functional group .

Mode of Action

The ether group in triethylene glycol monoheptyl ether is found to be more powerful than the methylene group, and the ethyl group is more effective than the hydroxyl group to improve the absorption ability of the absorbents . This suggests that the compound’s interaction with its targets may involve the formation of hydrogen bonds, charge transfer (donor–acceptor) complexes, and strong dipole–dipole interactions .

Biochemical Pathways

It is known that glycol ethers can influence a variety of biochemical processes due to their solvency properties .

Pharmacokinetics

It is known that glycol ethers, due to their solubility characteristics, can be absorbed and distributed in various biological systems .

Result of Action

Some glycol ethers and their ethers are known to cause certain health effects such as reproductive changes, infertility, and changes to kidney function .

Propiedades

IUPAC Name |

2-[2-(2-heptoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-2-3-4-5-6-8-15-10-12-17-13-11-16-9-7-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYBFWKYAGGOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392240 | |

| Record name | Heptyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Heptoxyethoxy)ethoxy]ethanol | |

CAS RN |

55489-59-3 | |

| Record name | 2-[2-[2-(Heptyloxy)ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55489-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)

![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)

![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)